4-chloro-1,3-benzoxazole-2-thiol
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Overview
Description
4-chloro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4-position and a thiol group at the 2-position of the benzoxazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
4-Chloro-1,3-benzoxazole-2-thiol, like other benzoxazole derivatives, has been found to interact with a variety of biological targets. These targets include enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases , which are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions can lead to changes in the function of the targeted enzymes or proteins, thereby affecting the progression of diseases .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its biological targets. For instance, by inhibiting DNA topoisomerases, it could interfere with DNA replication and transcription, thereby affecting cell proliferation . Similarly, by inhibiting protein kinases, it could disrupt signal transduction pathways, leading to altered cell behavior .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. For instance, if it inhibits an enzyme essential for cell proliferation, the result could be a decrease in the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-1,3-benzoxazole-2-thiol can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with carbon disulfide and potassium hydroxide to form 2-mercaptobenzoxazole. This intermediate is then chlorinated using thionyl chloride to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to form 4-chloro-1,3-benzoxazole-2-amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Oxidation: 4-chloro-1,3-benzoxazole-2-disulfide.
Substitution: Various substituted benzoxazole derivatives.
Reduction: 4-chloro-1,3-benzoxazole-2-amine.
Scientific Research Applications
4-chloro-1,3-benzoxazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the chlorine and thiol groups, resulting in different chemical properties.
4-chloro-1,3-benzoxazole: Lacks the thiol group, making it less reactive in certain chemical reactions.
1,3-benzoxazole-2-thiol: Lacks the chlorine atom, affecting its biological activity.
Uniqueness
4-chloro-1,3-benzoxazole-2-thiol is unique due to the presence of both the chlorine atom and the thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1062320-24-4 |
---|---|
Molecular Formula |
C7H4ClNOS |
Molecular Weight |
185.6 |
Purity |
95 |
Origin of Product |
United States |
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